molecular formula C8H14O B8707556 Bicyclo[2.2.1]heptan-2-ol, 1-methyl- CAS No. 54339-50-3

Bicyclo[2.2.1]heptan-2-ol, 1-methyl-

Cat. No. B8707556
CAS RN: 54339-50-3
M. Wt: 126.20 g/mol
InChI Key: YWRVUMNRBIOXJQ-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptan-2-ol, 1-methyl- is a useful research compound. Its molecular formula is C8H14O and its molecular weight is 126.20 g/mol. The purity is usually 95%.
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properties

CAS RN

54339-50-3

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

1-methylbicyclo[2.2.1]heptan-2-ol

InChI

InChI=1S/C8H14O/c1-8-3-2-6(5-8)4-7(8)9/h6-7,9H,2-5H2,1H3

InChI Key

YWRVUMNRBIOXJQ-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(C1)CC2O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Norbornanone (I) is reacted with methylmagnesium iodide to give 2-methyl-2-norbornanol (II). The compound (II) is reacted with acetic acid and a 75% solution of sulfuric acid to give 2-acetoxy-1-methylnorbornane (III) which is then converted into 1-methyl- 2-norbornanol (IV) with lithium-aluminum hydride. Then the compound (IV) is enzymatically resolved according to the method reported by Christian Triantaphylides et al., Tetrahedron Letters, 26(15), 1857 (1985) to give (1S)-1-methyl-2-norbornanol (V). This optically active alcohol (V) is then oxidized with pyridine dichromate complex to give (1S)-1-methyl-2-norbornanone (VI). The compound (VI) is reacted with methyltriphenylphosphonium bromide in the presence of n-butyllithium to give (1S)-2-methylenenorbornane (VII) which is then treated with peracetic acid to give an epoxy compound. This epoxy compound is treated with a boron trifluoride etherate complex to give (1S,2S)-1-methyl-2-norbornyl aldehyde (VIII) which is then reduced with lithium aluminum hydride to give (1S,2S)-1-methyl-2-hydroxymethylnorbornane (IX).
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Synthesis routes and methods II

Procedure details

290.0 g (1.73M) of the acetate (III) obtained in 1-2) above dissolved in 300 ml of absolute diethyl ether was added to 65.2 g (1.7M) of lithium aluminum hydride suspended in 800 ml of absolute diethyl ether at room temperature under a nitrogen gas stream. Then the resulting mixture was heated under reflux for six hours and stirred at room temperature over night. Subsequently 500 ml of a 5% aqueous solution of sulfuric acid was slowly added to the reaction mixture with stirring under ice-cooling. The ether phase was collected and dried over anhydrous magnesium sulfate. After evaporation of the ether, the residue was distilled under reduced pressure to give 209 g (theoretical yield: 96%) of the aimed compound (IV) as a colorless oily material. b.p.: 83° C./20 mmHg.
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290 g
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65.2 g
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aqueous solution
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300 mL
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800 mL
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Synthesis routes and methods III

Procedure details

A mixture of 1-methylbicyclo[2.2.1]heptan-2-yl acetate (31 g, 0.17 mol) and aqueous sodium hydroxide solution (5%, 250 mL) was refluxed for 2 h. After being cooled to room temperature, the reaction mixture was extracted with diethyl ether (3×100 mL) and the combined organic layers were dried over magnesium sulfate and concentrated to afford the desired compound (21 g, 0.167 mol, yield: 82%), which was used in the next step without further purification. 1H NMR (400 MHz, CDCl3) δ ppm 3.47-3.46 (m, 1H), 2.16-2.14 (m, 1H), 1.81-1.75 (m, 1H), 1.57-1.52 (m, 1H), 1.43-1.30 (m, 3H), 1.15 (brs, 3H), 1.01-0.97 (m, 2H).
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31 g
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250 mL
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Yield
82%

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